5-Iodo-3,6-dimethylpyrazin-2-amine
Description
5-Iodo-3,6-dimethylpyrazin-2-amine (CAS No. 91416-91-0; molecular formula: C₆H₈IN₃; molecular weight: 265.06 g/mol) is a halogenated pyrazine derivative featuring an iodine atom at position 5, methyl groups at positions 3 and 6, and an amine group at position 2 . This compound’s structure confers unique electronic and steric properties due to iodine’s polarizability and size, distinguishing it from non-halogenated or differently substituted pyrazines. Potential applications include radiopharmaceuticals (leveraging iodine’s radiolabeling utility) and antiviral therapies, as suggested by analogous iodinated nucleosides .
Properties
IUPAC Name |
5-iodo-3,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-3-5(7)9-4(2)6(8)10-3/h1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLMVHQRWCYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)I)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532791 | |
| Record name | 5-Iodo-3,6-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-91-0 | |
| Record name | 5-Iodo-3,6-dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91416-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-3,6-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,6-dimethylpyrazin-2-amine typically involves the iodination of 3,6-dimethylpyrazin-2-amine. One common method includes the reaction of 3,6-dimethylpyrazin-2-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3,6-dimethylpyrazin-2-amine, while coupling reactions can produce various biaryl or heteroaryl derivatives .
Scientific Research Applications
5-Iodo-3,6-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Iodo-3,6-dimethylpyrazin-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Non-Halogenated Pyrazines
5,6-Dimethylpyrazin-2-amine (CAS 6294-70-8; C₆H₉N₃; 123.16 g/mol)
- Structural Differences : Lacks iodine at position 4.
- Impact: Reduced molecular weight and lipophilicity compared to the iodinated analog.
- Applications : Primarily used in agrochemicals or as intermediates in drug synthesis .
3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8; C₆H₉N₃; 123.16 g/mol)
Halogenated Pyrazines
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS 55215-64-0; C₆H₆ClF₂N₃; 193.58 g/mol)
- Structural Differences : Chlorine and fluorine substituents replace iodine; dimethylamine at position 2.
- Impact : Smaller halogens (Cl, F) reduce steric bulk and alter electronic effects. Fluorine’s electronegativity may enhance metabolic stability, while chlorine increases electrophilicity.
- Applications : Pharmaceutical intermediate, likely for kinase inhibitors or antimicrobial agents .
3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3; C₆H₈ClN₃; 157.60 g/mol)
- Structural Differences : Chlorine at position 3 instead of iodine.
- Impact : Altered halogen position may disrupt resonance effects or steric interactions in biological targets. Higher volatility compared to iodinated analogs.
- Safety : Associated with hazards (H315-H319-H335: skin/eye irritation, respiratory irritation) .
Iodinated Heterocycles with Similar Bioactivity
5-Iodo-2-pyrimidinone deoxyribonucleoside (IPdR)
Key Data Comparison
Biological Activity
5-Iodo-3,6-dimethylpyrazin-2-amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an iodine atom at the 5-position of the pyrazine ring, which influences its reactivity and biological properties. The synthesis typically involves the iodination of 3,6-dimethylpyrazin-2-amine using iodine and an oxidizing agent in organic solvents like acetonitrile or dichloromethane under controlled conditions.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. The iodine atom may enhance binding affinity to these targets, potentially leading to various biological effects. Further research is necessary to clarify the pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent. The compound's structural features may contribute to its effectiveness in disrupting microbial cell functions.
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These findings position it as a candidate for further development in cancer therapeutics.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in cancer cell lines with IC50 values indicating potency. |
| Study 3 | Assess mechanism of action | Suggested interaction with specific cellular pathways that regulate cell growth and survival. |
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was shown to reduce cell viability significantly. The compound triggered apoptosis as evidenced by increased annexin V staining and caspase activation assays. These results highlight its potential as a novel anticancer agent.
Comparison with Related Compounds
This compound can be compared with similar compounds such as:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,6-Dimethylpyrazin-2-amine | No iodine substitution | Lower antimicrobial activity |
| 5-Bromo-3,6-dimethylpyrazin-2-amine | Bromine instead of iodine | Similar but less potent than iodinated analog |
| 5-Chloro-3,6-dimethylpyrazin-2-amine | Chlorine substitution | Reduced reactivity compared to iodine |
The presence of iodine in this compound enhances its chemical reactivity and biological efficacy compared to its brominated or chlorinated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
